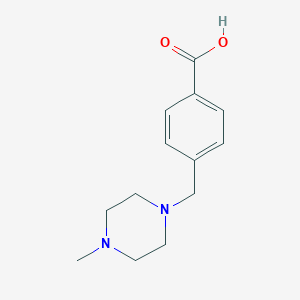

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

説明

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (CAS: 106261-48-7) is a piperazine-containing benzoic acid derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . Its structure features a benzoic acid core substituted with a 4-methylpiperazine moiety via a methylene linker, conferring both hydrophilic (carboxylic acid, piperazine) and hydrophobic (aromatic ring) properties.

特性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUXJQSYXBYFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406374 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-48-7 | |

| Record name | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

It is used as an intermediate in the synthesis of imatinib, a known ATP-competitive inhibitor of Bcr-Abl protein tyrosine kinase.

Mode of Action

As an intermediate in the synthesis of Imatinib, it may contribute to the inhibition of Bcr-Abl protein tyrosine kinase, which is the mode of action of Imatinib.

Biochemical Pathways

As an intermediate in the synthesis of imatinib, it may indirectly affect the pathways associated with Bcr-Abl protein tyrosine kinase.

生物活性

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, also known as 4-(4-Methylpiperazin-1-yl)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N2O2, with a molecular weight of 234.30 g/mol. The compound features a benzoic acid moiety substituted with a 4-methylpiperazine group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) studies reveal that the compound possesses bactericidal effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

- The compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bacterial cell death .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Comparative studies showed that it outperformed standard chemotherapeutic agents in specific cancer cell lines, indicating its potential as a novel anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, reducing oxidative stress within cells.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby mitigating inflammation .

- Antimicrobial Mechanism : The hydrophobic interactions between the piperazine ring and amino acids at bacterial active sites enhance its binding affinity, leading to effective microbial inhibition .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly inhibited biofilm formation at concentrations as low as 62.216 μg/mL, demonstrating its potential as an anti-biofilm agent .

Anticancer Research

Another research article focused on the anticancer properties of this compound in various cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability in breast and lung cancer cells. The study concluded that further exploration into its use as a therapeutic agent in oncology is warranted .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(Dimethylamino)methylbenzoic acid | Moderate | Low |

| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | High | Moderate |

| 4-(Morpholinomethyl)benzoic acid | Low | High |

This table illustrates that while some compounds exhibit moderate antimicrobial activity, this compound stands out with significant effects in both areas.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of Imatinib, a well-known drug for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's structure allows for modifications that enhance the efficacy and selectivity of therapeutic agents targeting specific receptors in the central nervous system (CNS).

2. CNS Modulation

Research indicates that this compound plays a pivotal role in modulating neurotransmitter receptors, making it a candidate for addressing psychiatric and neurological disorders. Its ability to influence serotonin and dopamine pathways positions it as a potential treatment for conditions such as depression and anxiety.

Analytical Applications

1. Quality Control and Method Validation

The compound is utilized in analytical method development and validation processes within pharmaceutical quality control (QC) settings. It is instrumental for Abbreviated New Drug Applications (ANDA), ensuring that generic formulations meet the necessary standards for safety and efficacy .

2. Research Studies

In various studies, this compound has been evaluated for its biological activity, including antibacterial and anti-inflammatory properties. These studies contribute to understanding its mechanism of action and potential therapeutic benefits .

Case Studies

類似化合物との比較

Key Observations:

- Trifluoromethyl Substitution : Compound 4a exhibits superior kinase inhibition due to enhanced hydrophobic interactions with target proteins .

- Ring Flexibility : Replacing piperazine with 1,4-diazepane (4b ) reduces conformational rigidity, diminishing activity .

- Linker Modifications : Propoxy-linked derivatives show divergent biological profiles, emphasizing the impact of spacer length on target engagement .

Pharmacological Performance

- c-KIT Inhibition: Ponatinib-inspired derivatives retaining the methylpiperazine-benzoic acid scaffold inhibit c-KIT mutants (e.g., D816H) at nanomolar concentrations, outperforming analogs with bulkier substituents .

- Solubility vs. Potency : Ethyl-substituted piperazine (4c ) improves aqueous solubility but reduces target binding affinity compared to the methyl analog .

Chemical Reactivity

- Coupling Reactions : The carboxylic acid group enables amide bond formation with anilines (e.g., 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline), critical for generating kinase inhibitors .

- Hydrolysis Stability : Derivatives with ester-protected carboxylic acids (e.g., methyl esters) require hydrolysis to activate the bioactive form, as seen in prodrug strategies .

Q & A

Q. What are the recommended synthetic routes for 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, and how can reaction efficiency be optimized?

A common method involves reductive amination between 4-formylbenzoic acid and 1-methylpiperazine using sodium triacetoxyborohydride (STAB) in dichloromethane. Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde:amine), reaction time (overnight stirring at room temperature), and purification via flash chromatography (e.g., Biotage SP4 with ethyl acetate/hexanes gradient). Yield optimization (~80%) requires monitoring by TLC and quenching with water to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the methylpiperazine moiety and benzoic acid backbone.

- Mass spectrometry (MS) for molecular weight validation (theoretical: 234.29 g/mol) .

- Elemental analysis to verify C, H, N composition (C₁₃H₁₈N₂O₂).

- X-ray crystallography (e.g., SHELX refinement) for absolute configuration determination, particularly if crystal growth is feasible .

Q. What solvent systems and chromatographic methods are effective for purification?

Polar aprotic solvents (e.g., dichloromethane) are ideal for synthesis. For purification, flash chromatography with gradients of ethyl acetate/hexanes (6–25% ethyl acetate) on silica-based columns (e.g., SNAP 10 g) effectively separates the product from unreacted starting materials or byproducts .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder or twinning) be addressed during structural determination?

For X-ray diffraction:

- Use SHELXL for refinement, especially for high-resolution data or twinned crystals.

- Apply restraints to disordered methylpiperazine groups or employ twin refinement algorithms.

- Validate hydrogen-bonding networks (e.g., O–H···O/N interactions) to resolve ambiguities .

Q. What strategies improve solubility and stability for biological assays?

- Convert the benzoic acid to a dihydrochloride salt (e.g., using HCl in methanol), enhancing aqueous solubility for in vitro studies.

- Monitor stability under varying pH (4–9) and temperature (4–37°C) using HPLC to identify degradation products .

Q. How can researchers investigate the compound’s potential enzyme inhibition or receptor-binding activity?

- Perform molecular docking (e.g., AutoDock Vina) using the InChI-derived 3D structure (InChI: 1S/C13H18N2O2) to predict interactions with targets like kinases or GPCRs .

- Validate via enzyme-linked assays (e.g., fluorescence-based inhibition assays) or surface plasmon resonance (SPR) for binding kinetics .

Q. How should contradictory data (e.g., variable reaction yields or spectral anomalies) be resolved?

- Troubleshooting steps :

- Verify reagent purity (e.g., 1-methylpiperazine hygroscopicity may alter stoichiometry).

- Re-examine NMR splitting patterns for unanticipated stereoisomers or proton exchange effects.

- Cross-validate MS data with high-resolution instruments (HRMS) to rule out adduct formation .

Q. What computational approaches model the compound’s pharmacokinetic or pharmacodynamic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。